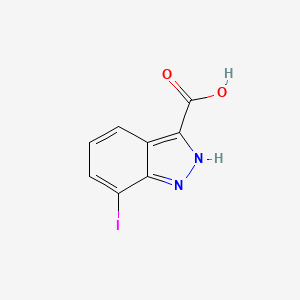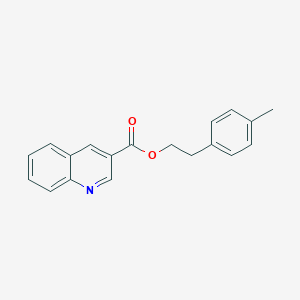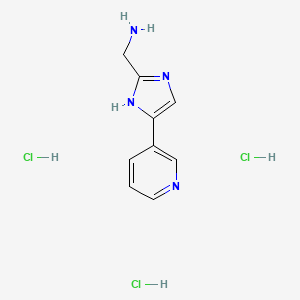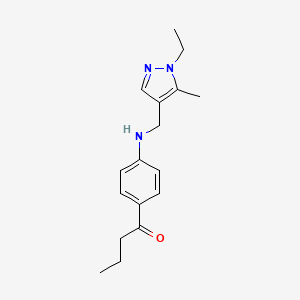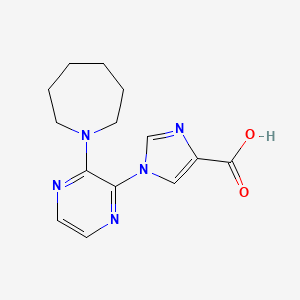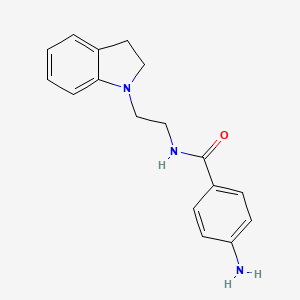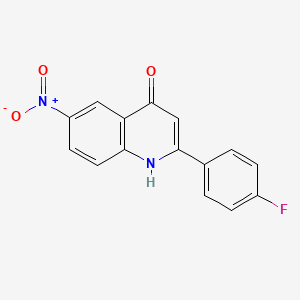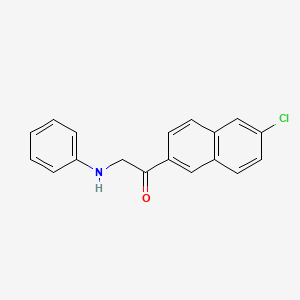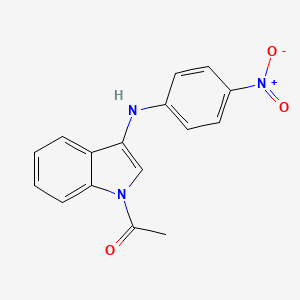
1-acetyl-N-(4-nitrophenyl)-1H-indol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-((4-Nitrophenyl)amino)-1H-indol-1-yl)ethan-1-one is a complex organic compound that features an indole core substituted with a nitrophenylamino group and an ethanone moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Méthodes De Préparation
The synthesis of 1-(3-((4-Nitrophenyl)amino)-1H-indol-1-yl)ethan-1-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the nitrophenylamino group and the ethanone moiety. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters for large-scale synthesis .
Analyse Des Réactions Chimiques
1-(3-((4-Nitrophenyl)amino)-1H-indol-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrophenylamino group can be replaced by other nucleophiles under appropriate conditions.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form various heterocyclic compounds
Applications De Recherche Scientifique
1-(3-((4-Nitrophenyl)amino)-1H-indol-1-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1-(3-((4-Nitrophenyl)amino)-1H-indol-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenylamino group can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of the target. The indole core may also contribute to the compound’s binding affinity and specificity. Pathways involved in its mechanism of action include modulation of signal transduction, enzyme inhibition, and receptor binding .
Comparaison Avec Des Composés Similaires
1-(3-((4-Nitrophenyl)amino)-1H-indol-1-yl)ethan-1-one can be compared with other similar compounds, such as:
1-(3-((4-Chlorophenyl)amino)-1H-indol-1-yl)ethan-1-one: This compound has a chlorophenyl group instead of a nitrophenyl group, which may alter its biological activity and chemical reactivity.
1-(3-((4-Methylphenyl)amino)-1H-indol-1-yl)ethan-1-one: The presence of a methyl group can influence the compound’s lipophilicity and pharmacokinetic properties.
1-(3-((4-Methoxyphenyl)amino)-1H-indol-1-yl)ethan-1-one: The methoxy group can affect the compound’s electronic properties and interactions with molecular targets
Propriétés
Numéro CAS |
67766-00-1 |
|---|---|
Formule moléculaire |
C16H13N3O3 |
Poids moléculaire |
295.29 g/mol |
Nom IUPAC |
1-[3-(4-nitroanilino)indol-1-yl]ethanone |
InChI |
InChI=1S/C16H13N3O3/c1-11(20)18-10-15(14-4-2-3-5-16(14)18)17-12-6-8-13(9-7-12)19(21)22/h2-10,17H,1H3 |
Clé InChI |
GYUDGEIHAIOLSU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1C=C(C2=CC=CC=C21)NC3=CC=C(C=C3)[N+](=O)[O-] |
Solubilité |
4.6 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


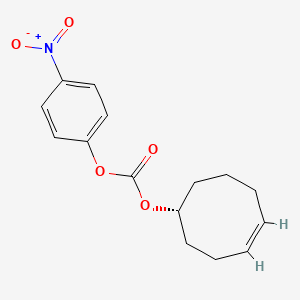
![5-Bromospiro[chroman-2,4'-piperidin]-4-one](/img/structure/B15063319.png)
![1-[(3,4-Dimethoxyphenyl)methyl]-3,4-dihydroisoquinoline](/img/structure/B15063330.png)
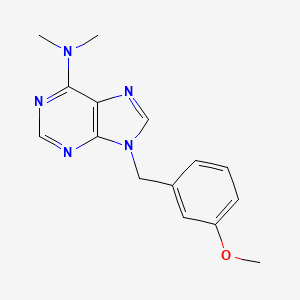
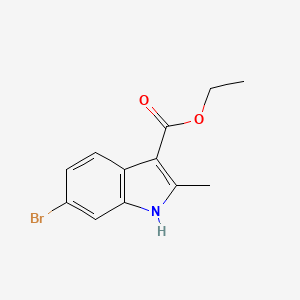
![4H-1-Benzopyran-4-one, 2-[(acetyloxy)phenylmethyl]-](/img/structure/B15063349.png)
